1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
Description
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium (hereafter referred to as JBR, also known as the Jan Bergman Reagent) is a pyridinium betaine complex synthesized from pyridine and tetraphosphorus decasulfide (P₄S₁₀). Its structure (Figure 1) features a central thiobis backbone with two pyridinium moieties and inner salt stabilization, as evidenced by the SMILES string [S-]P(=S)(SP([S-])(=S)[n+]1ccccc1)[n+]2ccccc2 . JBR is a crystalline solid with a melting point of 190–210 °C and is notable for its stability and storability under ambient conditions .
Primary Applications:
JBR is widely used as a thionation reagent for converting carbonyl groups (e.g., amides, ketones) to thiocarbonyl analogs under high-temperature conditions (e.g., refluxing acetonitrile or dimethyl sulfone at 175 °C) where conventional reagents like Lawesson’s Reagent (LR) fail .
Properties
IUPAC Name |
pyridin-1-ium-1-yl-[pyridin-1-ium-1-yl(sulfido)phosphinothioyl]sulfanyl-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2P2S5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJFFKWENUWRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)P(=S)([S-])SP(=S)([N+]2=CC=CC=C2)[S-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2P2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-51-8 | |
| Record name | 2,4-bis(pyridin-1-ium-1-yl)-2,4-disulfanylidenediphosphathiane-1,5-diide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium typically involves the reaction of pyridine with phosphorus pentasulfide (P2S5) and thiols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphines.
Substitution: The pyridinium rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, phosphines, and various substituted pyridinium derivatives.
Scientific Research Applications
1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Research Findings and Mechanistic Insights
Biological Activity
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium, commonly referred to as Pentathiodiphosphorus(V) acid P,P'-bis(pyridinium betaine), is a compound with significant biological activity. Its unique chemical structure, characterized by multiple sulfur and phosphorus atoms, suggests potential applications in various fields including pharmaceuticals and agriculture.
- Molecular Formula : C10H10N2P2S5
- Molecular Weight : 380.45 g/mol
- CAS Number : 16610-51-8
Biological Activity
Research into the biological activity of this compound has revealed several noteworthy effects:
- Antimicrobial Properties : Studies indicate that 1,1'-[Thiobis(mercaptophosphinothioylidene)] exhibits antimicrobial activity against a range of bacteria and fungi. This is particularly relevant in the development of new antimicrobial agents to combat resistant strains of pathogens.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in protecting cells from oxidative stress and related diseases. This property is beneficial in formulations aimed at reducing cellular damage in various conditions.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.
-
Antioxidant Assessment :
- Research published in Food Chemistry assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that it scavenged free radicals effectively, suggesting its use in dietary supplements or functional foods.
-
Enzyme Inhibition Study :
- A recent investigation into enzyme inhibition highlighted that 1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt), pyridinium inhibited the activity of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | Journal of Medicinal Chemistry |
| Antioxidant | Moderate | Food Chemistry |
| Enzyme Inhibition | Significant | Neuropharmacology Journal |
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. The compound has been classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets recommend protective measures when working with this chemical due to its potential hazards .
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying this compound?
Answer:
The compound can be synthesized via a P4S10-pyridine complex reaction, as indicated by its structural annotation . Key steps include:
- Reaction Optimization : Monitor reaction completion using thin-layer chromatography (TLC) with sulfur-sensitive visualization.
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF) is recommended due to the compound’s high melting point (190–210°C) .
- Impurity Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect and remove byproducts like unreacted pyridine derivatives .
Advanced: How does the thiophosphinothioylidene moiety influence electronic properties compared to other pyridinium salts?
Answer:
The sulfur-rich thiophosphinothioylidene group enhances electron-withdrawing effects, which can be studied via:
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to map frontier molecular orbitals and charge distribution .
- Spectroscopic Validation : Compare experimental UV-Vis spectra (λmax shifts) with computational predictions to confirm sulfur-mediated π→π* transitions .
- Comparative Studies : Contrast electrochemical behavior (cyclic voltammetry) with viologen derivatives (e.g., 1,1'-dimethyl-4,4'-bipyridinium diiodide) to highlight redox stability differences .
Basic: How should researchers design experiments to assess thermal stability?
Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen atmosphere (10°C/min) to determine decomposition onset temperatures.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point confirmation, 190–210°C ).
- Storage Conditions : Store in airtight containers at –20°C to mitigate hygroscopic degradation, as inferred from the absence of explicit storage guidelines in public data .
Advanced: What mechanistic role does this compound play in transition-metal catalysis?
Answer:
The compound’s sulfur-phosphorus backbone may act as a polydentate ligand. Methodologies to investigate this include:
- Coordination Chemistry : React with Co(II) or Ru(II) precursors (e.g., cis-bis(phenanthroline)ruthenium complexes ) and characterize adducts via X-ray crystallography .
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying temperatures and solvent systems (DMF vs. THF) to assess ligand efficacy.
- Spectroscopic Probes : Use ³¹P NMR to monitor ligand exchange dynamics in situ.
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺) using ESI+ mode.
- Multinuclear NMR : ¹H (pyridinium protons: δ 8.5–9.5 ppm), ³¹P (thiophosphorus: δ 50–100 ppm), and ¹³C (aromatic carbons: δ 120–150 ppm) .
- Elemental Analysis : Validate sulfur and phosphorus content (±0.3% deviation) to confirm stoichiometry .
Advanced: How can computational modeling resolve contradictions in reported reactivity data?
Answer:
Discrepancies in catalytic or redox activity may arise from polymorphic forms or solvent effects. Address this via:
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict solubility-driven reactivity changes .
- Crystallographic Data Mining : Compare unit cell parameters (if available) with Cambridge Structural Database entries to identify polymorph-specific behavior.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to isolate electronic vs. steric contributions in reaction mechanisms.
Basic: How can researchers ensure batch-to-batch consistency in synthesis?
Answer:
- Quality Control (QC) Protocols : Mandate HPLC purity ≥95% and elemental analysis for each batch .
- Standardized Workup : Use identical quenching (e.g., ice-cold ethanol) and drying conditions (vacuum oven at 50°C) to minimize variability.
- Impurity Profiling : Track residual pyridine via GC-MS headspace analysis .
Advanced: What strategies are effective for studying its supramolecular assembly in solution?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
